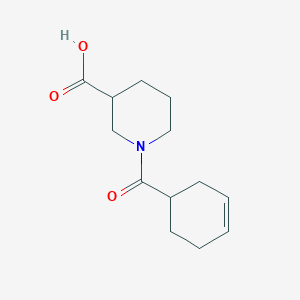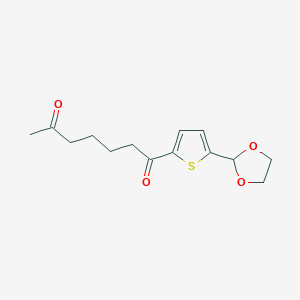
5-(1,3-Dioxolan-2-YL)-2-thienyl 5-oxohexyl ketone
Descripción general
Descripción
5-(1,3-Dioxolan-2-YL)-2-thienyl 5-oxohexyl ketone: is an organic compound that features a dioxolane ring, a thienyl group, and a ketone functional group. The presence of these functional groups makes it a versatile compound in organic synthesis and various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl 5-oxohexyl ketone typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring is formed by the acetalization of an aldehyde or ketone with ethylene glycol under acidic conditions.
Thienyl Group Introduction: The thienyl group can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thienyl boronic acid or stannane.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The ketone group can undergo further oxidation to form carboxylic acids under strong oxidative conditions.
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent.
Reduction: NaBH4, LiAlH4.
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Substituted thienyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: : The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: : It can be used in the study of enzyme-catalyzed reactions involving ketones and dioxolane rings.
Medicine: : The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and medicinal chemistry research.
Industry: : It is used in the production of polymers and as a building block in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-thienyl 5-oxohexyl ketone involves interactions with various molecular targets depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolane: A simpler compound with a similar dioxolane ring structure.
Thienyl Ketones: Compounds with a thienyl group and a ketone functional group.
Dioxolane-Substituted Ketones: Compounds with both a dioxolane ring and a ketone group.
Uniqueness
- The combination of the dioxolane ring, thienyl group, and ketone functional group in 5-(1,3-Dioxolan-2-YL)-2-thienyl 5-oxohexyl ketone provides unique reactivity and versatility in synthetic applications.
- Its structure allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
Propiedades
IUPAC Name |
1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]heptane-1,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4S/c1-10(15)4-2-3-5-11(16)12-6-7-13(19-12)14-17-8-9-18-14/h6-7,14H,2-5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVQMXVTVQANEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCC(=O)C1=CC=C(S1)C2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641902 | |
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]heptane-1,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898772-68-4 | |
| Record name | 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-1,6-heptanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898772-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]heptane-1,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




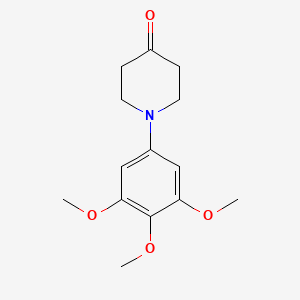


![1-Benzyl-5-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1368516.png)
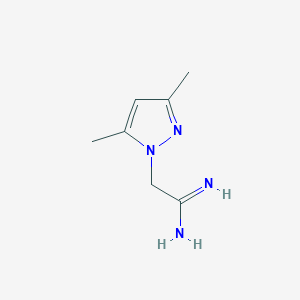
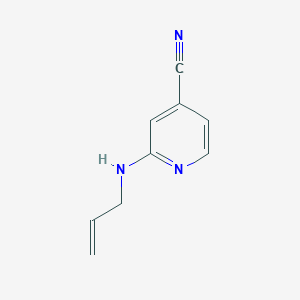

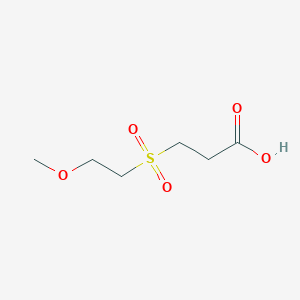
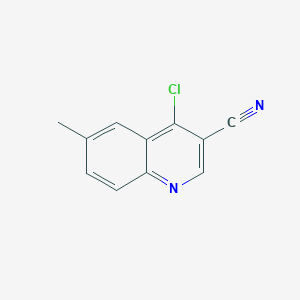
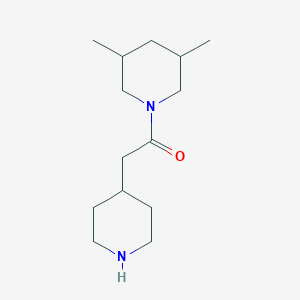
![2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one](/img/structure/B1368529.png)
